molecular formula C19H18N2O3S B2654634 Methyl 6-methyl-2-(3-phenoxyphenyl)-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate CAS No. 329208-13-1

Methyl 6-methyl-2-(3-phenoxyphenyl)-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate

Cat. No.: B2654634
CAS No.: 329208-13-1
M. Wt: 354.42
InChI Key: QUKRBUAQIHCZNV-UHFFFAOYSA-N
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Description

Methyl 6-methyl-2-(3-phenoxyphenyl)-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate is a heterocyclic compound featuring a diazine core (a six-membered ring with two nitrogen atoms) substituted with a methyl group at position 6, a 3-phenoxyphenyl group at position 2, and a thioxo (C=S) group at position 2. The methyl ester moiety at the carboxylate position enhances its stability and solubility in organic solvents.

Properties

IUPAC Name

methyl 6-methyl-4-(3-phenoxyphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-12-16(18(22)23-2)17(21-19(25)20-12)13-7-6-10-15(11-13)24-14-8-4-3-5-9-14/h3-11,17H,1-2H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKRBUAQIHCZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-methyl-2-(3-phenoxyphenyl)-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate (CAS No. 329208-13-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity based on diverse sources, including synthesis methods, biological evaluations, and case studies.

  • Molecular Formula : C19H18N2O3S
  • Molecular Weight : 354.42 g/mol
  • IUPAC Name : Methyl 6-methyl-4-(3-phenoxyphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that focus on building the thioxo-diazine framework. The characterization of the compound is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties against several pathogenic microorganisms. For example:

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Escherichia coliModerate inhibition0.21 µM
Pseudomonas aeruginosaPotent inhibition0.21 µM
Candida spp.Antifungal activityVaries
Micrococcus luteusSelective actionVaries

The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The binding interactions with bacterial targets were assessed through molecular docking studies, which indicated favorable binding energies comparable to established antibiotics like ciprofloxacin .

Cytotoxicity Studies

Cytotoxicity assessments using cell lines such as HaCat and Balb/c 3T3 revealed that certain derivatives of the compound exhibit promising cytotoxic effects. The MTT assay results indicated that while some derivatives were cytotoxic at higher concentrations, they also showed selective toxicity towards cancer cell lines compared to normal cells .

Case Studies

Several case studies have documented the efficacy of this compound in specific applications:

  • Antibacterial Application : A study evaluated the compound's effectiveness against clinical strains of Citrobacter freundii, demonstrating significant inhibition zones in agar diffusion assays.
  • Antifungal Application : Research indicated that derivatives of this compound exhibited antifungal activity against Candida albicans, with growth inhibition observed at various concentrations.

Scientific Research Applications

Synthesis and Characterization

The synthesis of methyl 6-methyl-2-(3-phenoxyphenyl)-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate typically involves multi-step organic reactions that focus on constructing the thioxo-diazine framework. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.

The compound has been evaluated for various biological activities, including:

Antimicrobial Activity

Recent studies have demonstrated the compound's effectiveness against a range of pathogenic microorganisms. The following table summarizes its antimicrobial activity:

MicroorganismActivityMinimum Inhibitory Concentration (MIC)
Escherichia coliModerate inhibition0.21 µM
Pseudomonas aeruginosaPotent inhibition0.21 µM
Candida spp.Antifungal activityVaries
Micrococcus luteusSelective actionVaries

The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential. Molecular docking studies revealed favorable binding interactions with bacterial targets, comparable to established antibiotics like ciprofloxacin.

Cytotoxicity Studies

Cytotoxicity assessments using cell lines such as HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast) have shown that certain derivatives of the compound possess promising cytotoxic effects. The MTT assay results indicated selective toxicity towards cancer cell lines while sparing normal cells at lower concentrations.

Case Studies

Several case studies highlight the efficacy of this compound in specific applications:

  • Antibacterial Application : A study evaluated the compound's effectiveness against clinical strains of Citrobacter freundii, showing significant inhibition zones in agar diffusion assays.
  • Antifungal Application : Research indicated that derivatives of this compound exhibited antifungal activity against Candida albicans, with growth inhibition observed at various concentrations.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several derivatives reported in the literature, differing primarily in aryl substituents and functional groups. Key comparisons include:

Compound Name Substituent at Position 2 Key Functional Groups Yield (%) Melting Point (°C) Molecular Weight (g/mol) Source
Target Compound 3-phenoxyphenyl 4-thioxo, methyl ester N/A N/A ~316.36* -
Methyl 2-(4-chlorophenyl)-6-methyl-4-thioxo... 4-chlorophenyl 4-thioxo, methyl ester - - 296.77
Methyl 6-methyl-2-(methylthio)-1,4-dihydropy... Methylthio (S-CH₃) C=O, NH 75.14 N/A ~198.22
Ethyl 4-(4-chlorophenyl)-6-methyl-2-(methylt... 4-chlorophenyl, methylthio C=O, NH 92.98 N/A ~338.83

*Calculated based on molecular formula C₁₇H₁₆N₂O₃S.

Key Observations :

  • This may influence reactivity in substitution or coupling reactions.
  • Synthetic Efficiency: Ethyl 4-(4-chlorophenyl)-6-methyl-2-(methylthio)-1,4-dihydropyrimidine-5-carboxylate (IIe) achieves a high yield of 92.98% , suggesting that chloro-substituted aryl groups may favor synthetic efficiency over phenoxy groups.
  • Industrial Relevance : The 4-chlorophenyl analogue (CAS 134141-11-0) is produced industrially at 99% purity, indicating its commercial viability for applications such as agrochemical intermediates .
Spectral and Physical Properties
  • IR Spectroscopy : The target compound’s thioxo (C=S) group is expected to absorb near ~1200–1050 cm⁻¹, while the methyl ester C=O stretch would align with analogues (~1659 cm⁻¹) .
  • Thermal Stability : Higher melting points in methylthio-substituted pyrimidines (e.g., 210–211°C for compound IIk ) suggest that sulfur-containing derivatives exhibit greater crystalline stability compared to ester-only analogues.
Functional Group Comparisons
  • Thioxo vs.
  • Ester Variations : Methyl esters (e.g., target compound) generally exhibit lower molecular weights and higher volatility than ethyl esters (e.g., IIk ), which could influence purification methods.

Q & A

Q. What strategies can mitigate regioselectivity challenges in modifying the diazine core?

  • Answer :
  • Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).
  • Directed Metalation : Use lithiation (LDA/THF) at -78°C to direct substitutions.
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids for controlled functionalization .

Methodological Notes

  • Data Presentation : Include tables for NMR shifts, HPLC conditions, and DFT parameters to enhance reproducibility.
  • Theoretical Alignment : Explicitly connect findings to broader frameworks (e.g., Hammett substituent constants for electronic effects) .

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